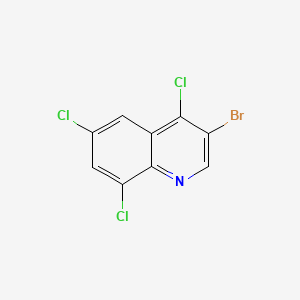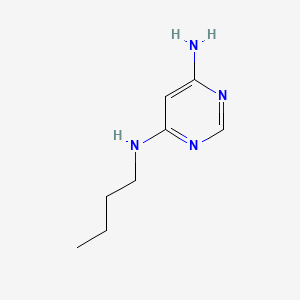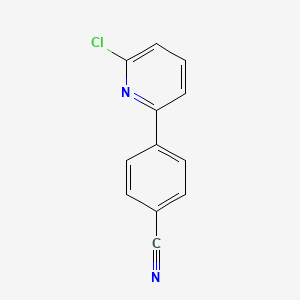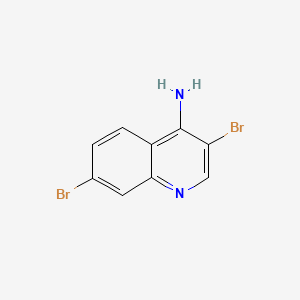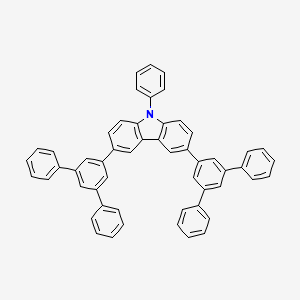
9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis
This includes the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together.Chemical Reactions Analysis
This involves the study of how the compound reacts with other compounds or elements.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and more.Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole and its derivatives have been extensively researched for their potential applications in OLED technology. A study by Obolda et al. (2016) explored the synthesis of D-A-type molecules related to 9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole, highlighting their application in creating highly efficient OLEDs with deep-blue emission. The study proposed a mechanism of triplet-polaron-interaction-induced upconversion from triplet to singlet states, enhancing the singlet formation ratios and thus the efficiency of OLEDs beyond the simple spin statistics of 25% (Obolda et al., 2016).
Yuan et al. (2014) designed and synthesized two novel carbazole derivatives as host materials for blue phosphorescent OLEDs. These materials, characterized by high glass transition temperatures and triplet energies, demonstrated improved performance in devices, showcasing the importance of carbazole derivatives in enhancing OLED efficiency (Yuan et al., 2014).
Sun et al. (2015) synthesized a series of carbazole-functionalized tetraphenylsilane derivatives as bipolar blue hosts for OLEDs. These derivatives exhibited wide bandgaps, high triplet energies, and good solubility, contributing to the development of highly efficient solution-processed blue phosphorescent OLEDs (Sun et al., 2015).
Electroluminescence and Photophysical Properties
Research on carbazole derivatives also extends to their electroluminescence and photophysical properties. Gao Xi-cun (2010) synthesized two novel carbazole derivatives and investigated their optoelectronic properties, contributing to the understanding of how carbazole structures influence the behavior of light-emitting materials (Gao Xi-cun, 2010).
Safety And Hazards
This includes information on the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Future Directions
This would involve potential applications of the compound, ongoing research, and areas of interest for future study.
properties
IUPAC Name |
3,6-bis(3,5-diphenylphenyl)-9-phenylcarbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H37N/c1-6-16-38(17-7-1)44-30-45(39-18-8-2-9-19-39)33-48(32-44)42-26-28-53-51(36-42)52-37-43(27-29-54(52)55(53)50-24-14-5-15-25-50)49-34-46(40-20-10-3-11-21-40)31-47(35-49)41-22-12-4-13-23-41/h1-37H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHSOUPRKHXZPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=C(C=C3)N(C5=C4C=C(C=C5)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H37N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

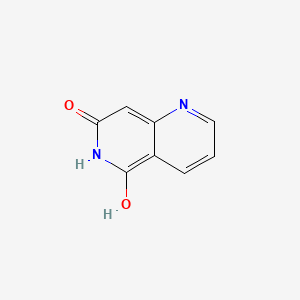
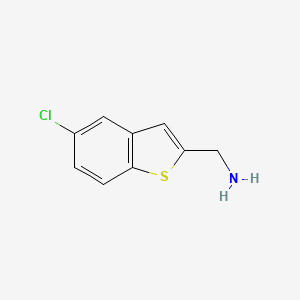
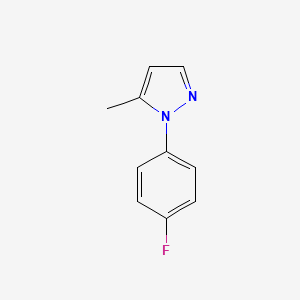
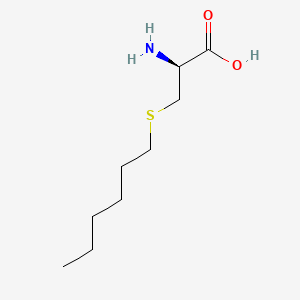
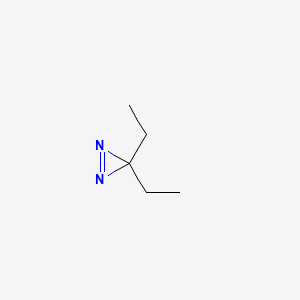
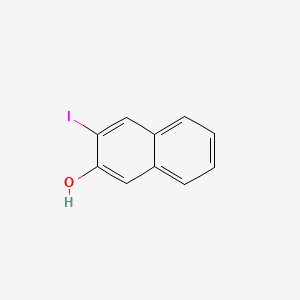
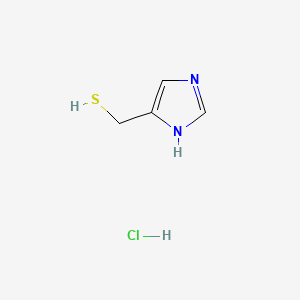
![6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B598455.png)
![6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B598456.png)
